Fluazinam

描述

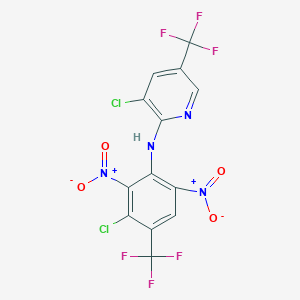

氟唑菌酰胺是一种广泛应用于农业的广谱杀菌剂。它属于二芳胺类化学品,具体分类为芳胺吡啶类。 氟唑菌酰胺的化学名称为3-氯-N-(3-氯-2,6-二硝基-4-三氟甲基苯基)-5-三氟甲基-2-吡啶胺 。 它首次被描述于1992年,由日本石原产业株式会社的研究人员开发 .

化学反应分析

Hydrolysis Reactions

Fluazinam undergoes pH-dependent hydrolysis, with stability highest in acidic conditions and rapid degradation in alkaline environments:

| pH | Temperature | Half-Life (Days) | Primary Degradation Product |

|---|---|---|---|

| 4.0 | 25°C | 120.75–137.23 | None (stable) |

| 7.0 | 25°C | 2.7–4.5 | CAPA (>90%) |

| 9.2 | 25°C | 3.5–3.9 | CAPA and DCPA (up to 71% DCPA) |

Key Findings :

-

At pH 4 , this compound remains stable for months due to minimal hydrolysis .

-

At neutral and alkaline pH , nucleophilic hydroxyl ions attack the trifluoromethyl group, replacing it with a carboxylic acid (–COOH) group to form CAPA (5-chloro-6-(3-chloro-α,α,α-trifluoro-2,6-dinitro-p-toluidine)-nicotinic acid) .

-

Elevated temperatures (e.g., 50°C) accelerate degradation, producing DCPA (6-(4-carboxy-3-chloro-2,6-dinitroaniline)-5-chloronicotinic acid) as a secondary metabolite .

Soil Degradation Kinetics

Degradation rates vary significantly across soil types due to differences in pH and organic carbon (OC) content:

| Soil Type | pH | OC (%) | Half-Life (Days) | Best-Fit Kinetic Model |

|---|---|---|---|---|

| Lateritic | 5.45 | 0.64 | 56.0 | First Order (R² = 0.98) |

| Alluvial | 7.02 | 1.00 | 32.8 | First Order (R² = 0.99) |

| Coastal Saline | 7.60 | 1.03 | 30.3 | Second Order (R² = 0.97) |

| Black | 8.14 | 0.67 | 17.0 | First Order (R² = 0.96) |

Mechanistic Insights :

-

First-order (FO) kinetics dominate in most soils, suggesting diffusion-controlled processes .

-

Second-order (SO) kinetics better describe degradation in coastal saline soil, likely due to bimolecular interactions with soil organic matter .

Photodegradation

This compound undergoes photolysis in aquatic and soil environments:

| Condition | Half-Life (Days) | Primary Pathway |

|---|---|---|

| Aqueous photolysis (pH 7) | 21–32 | Cleavage of pyridyl C–N bond |

| Soil photolysis | 17–56 | Oxidative dechlorination |

Photolysis generates nitroso derivatives and chlorinated byproducts, with rates influenced by UV intensity and soil moisture .

Reaction Mechanism in Alkaline Conditions

The proposed hydrolysis mechanism in basic media involves:

-

Nucleophilic attack by OH⁻ at the 2-position of the pyridinamine ring, forming a resonance-stabilized intermediate.

-

Sequential fluorine replacement by hydroxyl groups, culminating in the trifluoromethyl group’s conversion to –COOH.

-

Formation of CAPA as the terminal metabolite, accounting for >90% of degradation products at pH 7–9 .

Kinetic Modeling Tools

Researchers developed an open-access R Shiny application to analyze this compound’s dissipation kinetics. Users can input experimental data to compare FO and SO models, streamlining half-life calculations .

This compound’s reactivity is governed by hydrolytic and photolytic pathways, with degradation products like CAPA posing potential ecological risks. Soil properties and pH critically influence its persistence, necessitating model-driven approaches for environmental risk assessments.

科学研究应用

Agricultural Applications

Fluazinam is primarily utilized as a contact fungicide, effective against a range of fungal diseases affecting multiple crops. Its application methods include foliar sprays and soil treatments. The following table summarizes its key applications in different crops:

| Crop | Target Fungal Diseases | Application Method |

|---|---|---|

| Potatoes | Phytophthora infestans (late blight), tuber blight | Foliar spray, soil treatment |

| Grapes | Gray mold (Botrytis cinerea), downy mildew | Foliar spray |

| Citrus | Melanose, mites | Foliar spray |

| Apples | Scab, alternaria blotch | Foliar spray |

| Crucifers | Clubroot | Soil treatment |

| Peanuts | Sclerotinia blight | Foliar spray |

| Fruit Trees | White root rot, violet root rot | Soil treatment |

This compound's effectiveness against Phytophthora infestans is particularly noteworthy, making it a critical component in managing late blight in potatoes. Studies indicate that this compound disrupts the pathogen's energy production by uncoupling oxidative phosphorylation, thus inhibiting fungal growth .

Environmental Impact and Residue Dynamics

Research has shown that this compound exhibits varying degradation rates depending on soil type and environmental conditions. A study conducted in India highlighted the persistence of this compound in different soils, with half-lives ranging from 3.3 to 9.5 days in potato plants and soil respectively . The compound's residues were detected in over half of the soil samples collected from boreal forests, indicating its potential environmental persistence .

Table: Degradation Rates of this compound

| Soil Type | Half-Life (Days) | Study Reference |

|---|---|---|

| Potato Plants | 3.3 - 5.4 | Chen et al., 2018 |

| Soil | 9.4 - 9.5 | Chen et al., 2018 |

| Various Soil Types | Variable | Hakala et al., 2020 |

The degradation dynamics are influenced by factors such as pH levels and soil composition, which can affect the compound’s persistence and bioavailability .

Case Studies and Research Findings

Several studies have explored the effects of this compound on both target and non-target organisms, as well as its impact on crop physiology.

- A study on the phyto-impact of this compound demonstrated that while it temporarily reduced shoot weights in treated plants, it ultimately improved physiological parameters such as antioxidant levels and membrane integrity . This suggests that this compound may enhance plant resilience against stress.

- In aquatic environments, research involving zebrafish indicated that repeated exposure to this compound altered the expression of stress-related genes, suggesting potential ecological risks associated with its use .

- A field trial in Japan reported reduced efficacy of this compound against certain Phytophthora infestans isolates due to genetic variations within the pathogen population, underscoring the importance of monitoring resistance development .

Innovative Research Methodologies

Recent advancements have led to the development of novel applications for analyzing this compound dissipation patterns. A Shiny application in R has been introduced to enhance data processing and visualization related to pesticide dynamics, providing researchers with tools for more robust statistical analysis . This innovation represents a significant step towards improving research methodologies in pesticide efficacy studies.

作用机制

氟唑菌酰胺通过独特的涉及多种途径的作用机制发挥其抗真菌作用。 它通过触发活性氧 (ROS) 的积累和激活半胱天冬酶,在真菌细胞中诱导氧化应激,导致细胞损伤并最终导致细胞死亡 。 此外,氟唑菌酰胺会导致真菌膜通透性增加和蛋白质羰基化,从而进一步加剧氧化应激并加速细胞死亡 。 这种多方面的方法降低了耐药性发展的风险 .

相似化合物的比较

氟唑菌酰胺在杀菌剂中是独特的,因为它具有广谱活性且对哺乳动物的毒性低。类似的化合物包括:

敌菌丹: 另一种具有不同作用机制的广谱杀菌剂。

代森锰锌: 一种通过抑制真菌细胞中酶活性而起作用的杀菌剂。

嘧菌酯: 一种抑制真菌线粒体呼吸的杀菌剂.

生物活性

Fluazinam is a broad-spectrum fungicide primarily used in agriculture to control various fungal diseases affecting crops. Its mechanism of action, efficacy against specific pathogens, and potential environmental impacts have been subjects of extensive research. This article reviews the biological activity of this compound, including its effects on fungi, potential toxicity to non-target organisms, and degradation dynamics in the environment.

This compound belongs to the class of pyridinamine fungicides and is known for its ability to inhibit mitochondrial respiration in fungi. It disrupts oxidative phosphorylation, leading to increased oxidative stress and subsequent cell death. Studies have demonstrated that this compound impairs mitochondrial function by inducing oxidative damage, which can be particularly detrimental to fungal pathogens like Fusarium graminearum and Phytophthora infestans.

Efficacy Against Fungal Pathogens

This compound has shown significant antifungal activity against various pathogens. The following table summarizes its efficacy against selected fungal species based on recent studies:

Case Study: Fusarium graminearum

A study investigating this compound's effects on Fusarium graminearum revealed that the compound significantly reduced conidia production and inhibited mycelial respiration at concentrations around 0.1 μg/ml (≈EC50) and 0.3 μg/ml (≈EC90). The study found that this compound treatment led to morphological changes in the fungal cells, such as shrinkage of the cell wall and membrane, while not affecting the cell nucleus or septum morphology. Additionally, this compound inhibited the synthesis of deoxynivalenol (DON), a mycotoxin produced by Fusarium species, by disrupting the formation of toxisomes .

Toxicity to Non-Target Organisms

Research has indicated that this compound may have varying effects on non-target organisms. For instance, a study on the Colorado potato beetle (Leptinotarsa decemlineata) found that repeated exposure to this compound altered gene expression related to metabolic detoxification and stress tolerance but did not significantly affect larval survival or feeding behavior . This suggests that while this compound is effective against target pathogens, its impact on non-target species may require further investigation.

Environmental Persistence and Degradation

This compound's environmental dynamics are crucial for understanding its ecological impact. A recent study highlighted that this compound persists in soil with half-lives ranging from approximately 26 to 54 days depending on soil type and pH conditions. The degradation process followed first-order kinetics, with higher stability observed in acidic conditions compared to alkaline .

The following table summarizes the half-life of this compound in different soil types:

| Soil Type | Half-Life (Days) |

|---|---|

| Lateritic | 54.07 |

| Alluvial | 45.10 |

| Coastal Saline | 28.33 |

| Black | 26.18 |

属性

IUPAC Name |

3-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H4Cl2F6N4O4/c14-6-1-4(12(16,17)18)3-22-11(6)23-9-7(24(26)27)2-5(13(19,20)21)8(15)10(9)25(28)29/h1-3H,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZCGKGPEKUCDTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)NC2=C(C=C(C(=C2[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H4Cl2F6N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032551 | |

| Record name | Fluazinam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow solid; [HSDB] Omega 500F: Yellow liquid with a pungent odor (40% active ingredient); [Reference #2] | |

| Record name | Fluazinam | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in n-hexane 12, acetone 470, toluene 410, diethyl ether 320, dichloromethane 330, ethanol 150 (all in g/L, 20 °C), Solubility in methanol 162 g/L, dichloroethane 485 g/L, ethyl acetate 624 g/L, In water, 1.35X10-1 mg/L at 20 °C | |

| Record name | FLUAZINAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.259 g/mL at 25 °C | |

| Record name | FLUAZINAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000056 [mmHg], 5.6X10-5 mm Hg at 25 °C | |

| Record name | Fluazinam | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FLUAZINAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Fluazinam is a lipophilic weak acid with strong uncoupling activity on mitochondria in vitro. | |

| Record name | FLUAZINAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light yellow crystals | |

CAS No. |

79622-59-6 | |

| Record name | Fluazinam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79622-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluazinam [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079622596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluazinam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyridinamine, 3-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUAZINAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P91PCK33Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUAZINAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

115-117 °C | |

| Record name | FLUAZINAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。